molecular formula C26H44O3 B14417483 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione CAS No. 85672-82-8

4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione

Cat. No.: B14417483
CAS No.: 85672-82-8
M. Wt: 404.6 g/mol
InChI Key: RAMMFNZLTMNFKM-UHFFFAOYSA-N
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Description

4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione is a complex organic compound with a unique structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the hexadecan-8-yl side chain. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexadecan-8-yl)benzoic acid
  • 4-(Hexadecan-8-yl)phenol
  • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-

Uniqueness

Compared to similar compounds, 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione stands out due to its unique benzofuran core and the presence of a long hexadecan-8-yl side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85672-82-8

Molecular Formula

C26H44O3

Molecular Weight

404.6 g/mol

IUPAC Name

2-hexadecan-8-yl-8-oxatricyclo[4.3.2.01,6]undecane-7,9-dione

InChI

InChI=1S/C26H44O3/c1-3-5-7-9-11-13-16-21(15-12-10-8-6-4-2)22-17-14-18-25-19-20-26(22,25)24(28)29-23(25)27/h21-22H,3-20H2,1-2H3

InChI Key

RAMMFNZLTMNFKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCC)C1CCCC23C1(CC2)C(=O)OC3=O

Origin of Product

United States

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